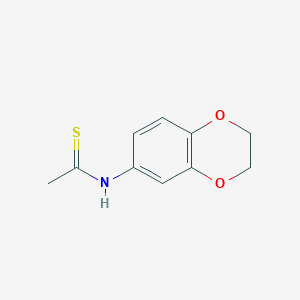

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide is a sulfur-containing derivative of the 1,4-benzodioxin scaffold, a heterocyclic system known for its pharmacological relevance. This compound features a thioamide group (-C(=S)NH2) attached to the benzodioxin ring, which distinguishes it from sulfonamide or carboxamide analogs.

The 1,4-benzodioxin moiety itself is structurally analogous to the 1,4-dioxane ring found in silymarin derivatives (e.g., silybin), which exhibit antihepatotoxic activity by modulating biochemical markers like SGOT and SGPT in liver injury models . This suggests that modifications to the benzodioxin core, such as the introduction of thioamide groups, may influence bioactivity across therapeutic areas.

Properties

CAS No. |

654070-10-7 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanethioamide |

InChI |

InChI=1S/C10H11NO2S/c1-7(14)11-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3,(H,11,14) |

InChI Key |

WYDBLRILBMDABD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)NC1=CC2=C(C=C1)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Mechanistic Insights

LR facilitates thionation via a cyclic intermediate, where the P=S group attacks the carbonyl oxygen, followed by sulfur transfer and elimination of byproducts. Steric hindrance from the benzodioxin ring minimally affects reactivity due to the planar acetamide group.

Direct Synthesis from 2,3-Dihydro-1,4-benzodioxin-6-amine

An alternative route involves direct coupling of the benzodioxin amine with thioacetic acid derivatives , though this method is less common due to reagent instability.

Reaction with Thioacetyl Chloride

Limitations

- Thioacetyl chloride’s sensitivity to moisture and tendency to polymerize reduce reproducibility.

- Requires rigorous anhydrous conditions and low temperatures.

Microwave-Assisted Thionation

Microwave irradiation optimizes thionation efficiency, reducing reaction times and improving yields.

Protocol

Advantages

- Energy-efficient and scalable for high-throughput synthesis.

- Minimizes decomposition of heat-sensitive intermediates.

Comparative Analysis of Methods

| Method | Reagent | Time | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| LR Thionation | Lawesson’s Reagent | 3–4 h | 70–80% | High yield; well-established protocol | Requires toxic solvents (toluene/xylene) |

| Direct Synthesis | Thioacetyl Chloride | 12 h | 50–60% | Fewer steps | Low yield; reagent instability |

| Microwave-Assisted LR | Lawesson’s Reagent | 10–15 m | 85–90% | Rapid; energy-efficient | Specialized equipment required |

Characterization and Validation

Synthesized N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide is validated using:

- FT-IR : C=S stretch at 1,150–1,250 cm⁻¹.

- ¹H NMR : Distinct downfield shift for NH proton (δ 9.8–10.2 ppm).

- LC-MS : [M+H]⁺ peak at m/z 224.08.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and bacterial infections

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxane ring system can interact with various biological molecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Key Comparisons

Antibacterial Activity

aureus or P. aeruginosa, even with modifications like phenylpropyl substituents (e.g., compound 5c) . This highlights the importance of the heterocyclic core (benzothiazole vs. benzodioxin) and electron-withdrawing groups (e.g., trifluoromethyl) in enhancing antibacterial efficacy.

Antihepatotoxic Activity

Flavone derivatives containing a 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino)flavone (4f), demonstrated significant antihepatotoxic activity by normalizing SGOT and SGPT levels in rat models, comparable to silymarin . The presence of hydroxyl or hydroxymethyl groups on the dioxane ring (e.g., compound 4g) further enhanced activity, suggesting that polar substituents improve hepatoprotective effects.

Structure-Activity Relationship (SAR) Insights

- Electron-Deficient Cores : Benzothiazole and benzothiophene derivatives (Evidences 4, 8) show enhanced bioactivity compared to benzodioxin analogs, likely due to improved electron-withdrawing properties and metabolic stability.

- Substituent Effects : Hydroxyl or hydroxymethyl groups on dioxane/dioxin rings (e.g., compound 4g ) improve antihepatotoxic activity, while sulfonamide/thioamide groups may reduce membrane permeability or target engagement.

- Fluorination : Trifluoromethyl or trifluorophenyl substituents (Evidences 4, 8) enhance lipophilicity and binding affinity in antiparasitic and antimicrobial contexts.

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanethioamide (CAS Number: 192632-32-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and molecular interactions, supported by data tables and relevant case studies.

- Molecular Formula : C11H13NOS2

- Molecular Weight : 225.36 g/mol

- Chemical Structure : The compound contains a benzodioxin moiety, which contributes to its biological properties.

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. A study highlighted the compound's effectiveness against HeLa cells, with an IC50 value of approximately 10.46 μM/mL, indicating potent anticancer properties .

Enzyme Inhibition

The compound has also shown promise in inhibiting specific enzymes that are crucial in metabolic pathways. For instance, it demonstrated significant inhibition of α-glucosidase, with an IC50 value of 52.54 μM, suggesting potential applications in managing diabetes .

Molecular Interactions

Molecular docking studies have provided insights into the binding modes of this compound with target proteins. The compound's ability to intercalate with DNA was suggested by competitive experiments with ethidium bromide (EB), indicating its potential as a therapeutic agent in cancer treatment .

Case Study 1: Anticancer Activity

In vitro evaluations were conducted on the cytotoxic effects of the compound against different cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in HeLa cells. The mechanism was linked to the activation of caspase pathways.

Case Study 2: Antidiabetic Potential

Another study focused on the compound's ability to inhibit α-glucosidase. It was found that this compound effectively reduced glucose absorption in vitro, presenting a viable option for diabetes management.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.